N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic molecule featuring several distinct structural components: a dihydroisoquinoline core, a thiophene ring, and a methanesulfonamide group attached to a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as 3,4-dihydroisoquinoline, thiophene, and 4-fluorobenzene methanesulfonyl chloride.
Key Steps
Formation of the Dihydroisoquinoline Intermediate: : This involves the cyclization of the respective amine and aldehyde precursors under acidic or basic conditions.
Addition of the Thiophene Moiety: : This can be achieved through a palladium-catalyzed coupling reaction or direct nucleophilic substitution.
Attachment of the Fluorophenyl Methanesulfonamide Group: : This involves the reaction of the intermediate with 4-fluorobenzene methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial-scale production may involve similar steps but optimized for yield and efficiency:
Catalysis: : Use of robust catalysts and optimized reaction conditions.
Purification: : Advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidative transformation, potentially altering the dihydroisoquinoline or thiophene rings.
Reduction: : Reduction can affect the dihydroisoquinoline core, leading to dihydro derivatives.
Substitution: : Electrophilic aromatic substitution reactions can occur on the thiophene and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Various halogenating agents, nitrating mixtures, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used, potentially yielding hydroxylated, hydrogenated, or substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry
Organic Synthesis: : As a precursor for synthesizing more complex molecules.
Catalysis: : The compound itself or its derivatives can act as catalysts in organic reactions.
Biology
Pharmacology: : Investigated for potential therapeutic properties, including anticancer, antimicrobial, and neuroprotective effects.
Biochemical Research: : Used to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development: : Potential candidate for developing new pharmaceuticals targeting specific pathways.
Industry
Materials Science: : Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on the application but often involves:
Binding to Proteins: : Interaction with specific proteins or enzymes, altering their function.
Pathway Modulation: : Affecting cellular pathways involved in disease processes, such as signal transduction pathways.
Comparison with Similar Compounds
Unique Features
Combination of Functional Groups: : The unique combination of dihydroisoquinoline, thiophene, and methanesulfonamide groups differentiates this compound from others.
Structural Versatility:
Similar Compounds
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide: : Lacks the thiophene group.
N-(2-(2-thienyl)ethyl)-1-(4-fluorophenyl)methanesulfonamide: : Lacks the dihydroisoquinoline moiety.
This compound stands out due to its unique combination of structural features, offering a broad spectrum of applications and potential for further research and development.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c23-21-7-5-17(6-8-21)16-29(26,27)24-13-22(20-10-12-28-15-20)25-11-9-18-3-1-2-4-19(18)14-25/h1-8,10,12,15,22,24H,9,11,13-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOWATJXLWGEML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=C(C=C3)F)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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